
2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a cyclopropyl group and a fluorine atom in the structure of this compound enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using a palladium on carbon (Pd/C) catalyst at room temperature and normal pressure. This reaction yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which can then be esterified with ethanolic hydrochloric acid to form the corresponding ethyl ester. The ethyl ester is subsequently reduced with sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) to obtain 6-fluoro-3,4-dihydro-2H-chromene-2-ylmethanol. Finally, oxidation of this intermediate with oxalyl chloride in a mixture of dichloromethane and dimethyl sulfoxide at -60°C produces 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
化学反应分析
Types of Reactions
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and dimethyl sulfoxide.
Reduction: Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde or 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.
Reduction: 6-Fluoro-3,4-dihydro-2H-chromene-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific enzymes, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
- 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
- 2-Cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates
Uniqueness
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene is unique due to the presence of the cyclopropyl group and the fluorine atom, which enhance its chemical stability and biological activity. These structural features differentiate it from other similar compounds and contribute to its potential therapeutic applications.
属性
分子式 |
C12H13FO |
|---|---|
分子量 |
192.23 g/mol |
IUPAC 名称 |
2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C12H13FO/c13-10-4-6-12-9(7-10)3-5-11(14-12)8-1-2-8/h4,6-8,11H,1-3,5H2 |
InChI 键 |
OSQNTISRBPDELS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2CCC3=C(O2)C=CC(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


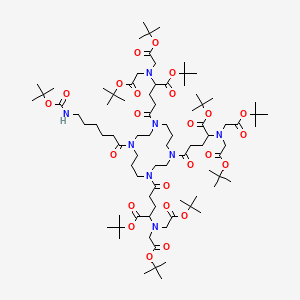


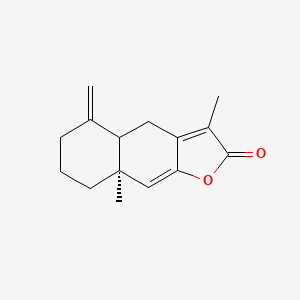
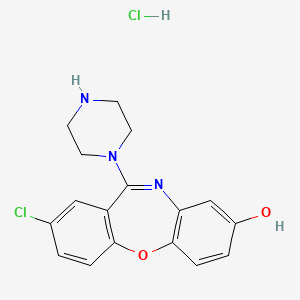
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)

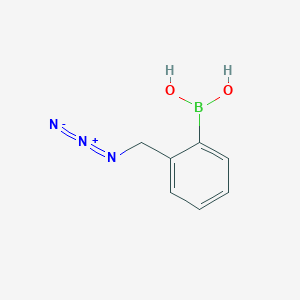
![[[5-[4-Amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15287651.png)
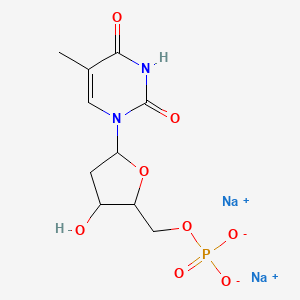
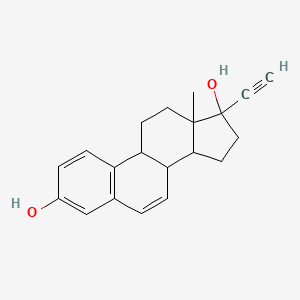
![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
